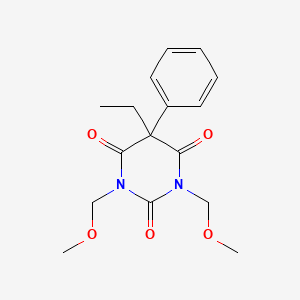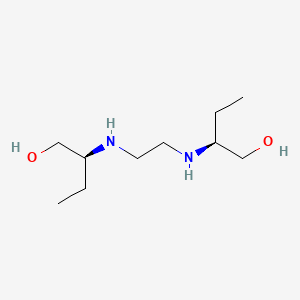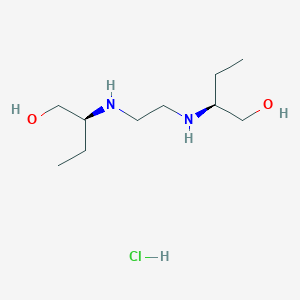
ゲンチシン
概要
説明
ゲンチシンは、キサントン類に属する天然に存在する化合物です。主に、黄ゲンチアナとして知られるゲンチアナ・ルテアの根に含まれています。ゲンチシンは、その特徴的な黄色で知られており、様々な生物活性と潜在的な治療的用途について研究されてきました。
科学的研究の応用
Chemistry: Gentisin is used as a starting material for the synthesis of other xanthone derivatives. Its unique structure makes it a valuable compound for studying chemical reactivity and developing new synthetic methodologies.
Medicine: Gentisin exhibits antioxidant, anti-inflammatory, and anticancer properties.
Industry: Gentisin is used as a natural colorant in the food and beverage industry. Its yellow color is stable and can be used to enhance the appearance of various products.
作用機序
ゲンチシンは、複数のメカニズムを通じてその効果を発揮します。
抗酸化活性: ゲンチシンは、フリーラジカルを捕捉し、活性酸素種を中和するために水素原子または電子を供与することによって、酸化ストレスを軽減します。
抗炎症活性: ゲンチシンは、炎症を誘発するサイトカインや酵素の産生を阻害し、炎症を軽減します。
抗がん活性: ゲンチシンは、カスパーゼを活性化し、ミトコンドリアの機能を破壊することによって、がん細胞のアポトーシスを誘導します。また、細胞周期の進行を妨げることによって、細胞の増殖を阻害します。
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Gentisin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in the xanthone biosynthetic pathway in plants . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3’,4,6-tetrahydoxybenzophenone .
Cellular Effects
The effects of Gentisin on various types of cells and cellular processes are still under investigation. It has been found that certain extracts, like G. lutea root methanol extract, which may contain Gentisin, have shown protective effects against apoptosis in neuroblastoma cell line SH-SY5Y .
Molecular Mechanism
It is known that xanthones, the class of compounds to which Gentisin belongs, can have diverse structures, functions, and biochemical activities .
Metabolic Pathways
Gentisin is involved in the xanthone biosynthetic pathway in plants . This pathway involves several enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
準備方法
合成経路と反応条件
ゲンチシンは、いくつかの化学経路を通じて合成できます。一般的な方法の1つは、塩基性条件下で2-ヒドロキシ-3-メトキシベンズアルデヒドとフロログルシノールを酸化カップリングすることです。反応には、通常、水酸化ナトリウムなどの強塩基とフェリシアン化カリウムなどの酸化剤が必要です。反応は、ゲンチシンの形成を促進するために、水性媒体中で高温で行われます。
工業的生産方法
ゲンチシンの工業的生産は、多くの場合、ゲンチアナ・ルテアの根から化合物を抽出することによって行われます。根は収穫され、乾燥され、細かい粉末に粉砕されます。次に、粉末は、エタノールまたはメタノールなどの溶媒を使用して溶媒抽出されます。抽出物は濃縮され、クロマトグラフィー技術を使用して精製され、ゲンチシンを純粋な形で単離します。
化学反応の分析
反応の種類
ゲンチシンは、以下を含む様々な化学反応を起こします。
酸化: ゲンチシンは、酸化されてゲンチシン酸を形成することができ、これは、抗酸化作用が知られています。
還元: ゲンチシンの還元により、ジヒドロゲンチシンが生成され、これは、母体化合物とは異なる生物活性を示します。
置換: ゲンチシンは、メトキシ基が他の官能基に置き換わる置換反応を起こすことができ、これにより、性質が変化した誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。反応は、通常、酸性または塩基性媒体中で行われます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤は、穏やかな条件で使用されます。
置換: 置換反応は、多くの場合、炭素上のパラジウムなどの触媒を必要とし、不活性雰囲気下で行われます。
主な生成物
酸化: ゲンチシン酸
還元: ジヒドロゲンチシン
置換: 様々な官能基を持つゲンチシン誘導体
科学研究の応用
化学: ゲンチシンは、他のキサントン誘導体の合成の出発物質として使用されます。その独特の構造は、化学反応性を研究し、新しい合成方法を開発するための貴重な化合物にします。
生物学: ゲンチシンは、血管平滑筋細胞の増殖阻害剤として潜在的な可能性を示しており、手術後の再狭窄を予防するための候補となっています.
医学: ゲンチシンは、抗酸化、抗炎症、抗がん特性を示します。
産業: ゲンチシンは、食品および飲料業界で天然着色料として使用されます。その黄色は安定しており、様々な製品の外観を向上させるために使用できます。
類似化合物との比較
特性
IUPAC Name |
1,7-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYHGOIRWABTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195907 | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.3 mg/mL at 16 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
437-50-3 | |
| Record name | Gentisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dihydroxy-3-methoxyxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of gentisin?
A1: Gentisin is a trihydroxy-methoxyxanthone, specifically 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one.
Q2: Can you provide the molecular formula and weight of gentisin?
A2: The molecular formula of gentisin is C14H10O5, and its molecular weight is 258.23 g/mol.
Q3: What spectroscopic techniques are used to characterize gentisin?
A3: Gentisin is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help determine its structure and purity. [, ]
Q4: What is the primary biological activity associated with gentisin?
A4: Gentisin has demonstrated notable inhibitory effects on the proliferation of Vascular Smooth Muscle Cells (VSMC) in vitro. [] This property suggests potential applications in addressing conditions involving aberrant VSMC proliferation, such as restenosis.
Q5: How does gentisin interact with its biological targets to exert its effects?
A5: While the precise mechanism of action of gentisin in inhibiting VSMC proliferation is still under investigation, research suggests that it might interfere with signaling pathways crucial for cell cycle progression. One study indicated the potential for isovitexin, a compound found alongside gentisin in Gentiana lutea extracts, to bind to MEK1, a kinase involved in the ERK1/2 pathway, which plays a role in cell proliferation. [] Further research is needed to fully elucidate the molecular interactions of gentisin with its targets.
Q6: Does gentisin exhibit any effects on other cell types?
A6: Research indicates that while gentisin demonstrates anti-proliferative effects on VSMC, it doesn't significantly affect the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] This selectivity suggests a potential for targeted therapeutic applications with reduced off-target effects.
Q7: Is there any information available on the pharmacokinetics (PK) of gentisin?
A7: The available research primarily focuses on the in vitro activity of gentisin. Detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) are limited, requiring further research to understand its PK profile.
Q8: Has the efficacy of gentisin been evaluated in vivo?
A8: While in vitro studies highlight the anti-proliferative potential of gentisin, in vivo studies using animal models are necessary to confirm these findings and evaluate its efficacy in a physiological context. []
Q9: What is known about the safety profile of gentisin?
A9: While gentisin is generally considered safe as a constituent of traditional herbal remedies, rigorous toxicological studies are needed to establish its safety profile definitively. A study identified the potential for genotoxicity of xanthones, including gentisin, based on in vitro data. [] Further research is needed to assess potential long-term effects and determine safe dosage levels.
Q10: What analytical techniques are employed for the detection and quantification of gentisin?
A10: High-Performance Liquid Chromatography (HPLC) is frequently used to analyze gentisin in plant extracts and formulations. This technique enables the separation and quantification of gentisin from other compounds. [] Capillary Electrophoresis (CE) is another method used for analyzing gentisin, offering advantages in terms of speed and efficiency. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


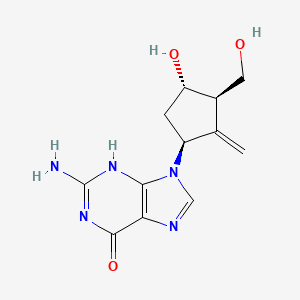
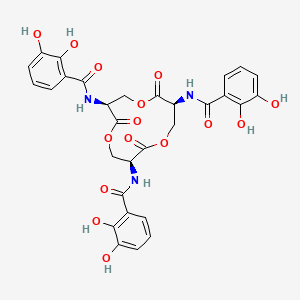



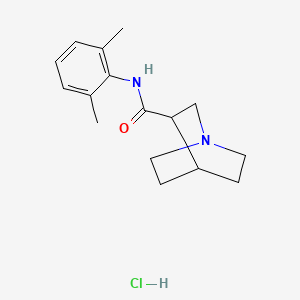
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
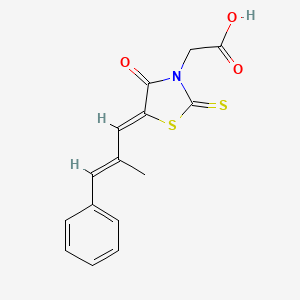
![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

